molecular formula C10H16N4O B11893824 N,N,1-Trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide

N,N,1-Trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide

Cat. No.: B11893824
M. Wt: 208.26 g/mol
InChI Key: NFVKKEKAIWNTJL-UHFFFAOYSA-N
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Description

N,N,1-Trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide is a heterocyclic compound that belongs to the family of pyrazolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,1-Trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide typically involves the fusion of pyrazole and pyridine rings. One common method involves the reaction of 1,3-dialkyl-1H-pyrazole-5-amine with α,β-unsaturated compounds in the presence of a catalyst such as amorphous carbon-supported sulfonic acid (AC-SO3H) under ethanol . This method provides moderate to good yields and is advantageous due to its room temperature conditions and short reaction time .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

N,N,1-Trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol and acetic acid. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolopyridines .

Scientific Research Applications

N,N,1-Trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide has numerous scientific research applications:

Mechanism of Action

The mechanism of action of N,N,1-Trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its antitumor effects .

Properties

IUPAC Name

N,N,1-trimethyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-13(2)10(15)9-7-6-11-5-4-8(7)14(3)12-9/h11H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVKKEKAIWNTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNCC2)C(=N1)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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